

Pharmacokinetics and pharmacodynamics of Favipiravir in animal models

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the pharmacokinetics and pharmacodynamics of **Favipiravir** in animal models for researchers, scientists, and drug development professionals.

Introduction

Favipiravir (T-705) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses.[1][2] Originally approved in Japan for treating influenza, its mechanism of action, which involves the selective inhibition of RNA-dependent RNA polymerase (RdRp), has prompted investigation into its use for other life-threatening viral infections like Ebola, Lassa fever, and SARS-CoV-2.[1][3][4] Animal models are indispensable for preclinical evaluation, providing critical data on the drug's pharmacokinetic (PK) profile—what the body does to the drug—and its pharmacodynamic (PD) effects—what the drug does to the virus and the body. This guide synthesizes key findings from various animal studies to provide a comprehensive overview of **Favipiravir**'s PK/PD properties.

Mechanism of Action

Favipiravir is a prodrug that must be metabolized intracellularly to its active form, **favipiravir**-ribofuranosyl-5'-triphosphate (**Favipiravir**-RTP).[3] This active metabolite acts as a purine nucleoside analog, competitively inhibiting the viral RdRp enzyme. This inhibition occurs through two potential mechanisms: acting as a chain terminator once incorporated into the nascent viral RNA strand, or by being incorporated at multiple sites, leading to lethal mutagenesis.[1][5] This process ultimately prevents viral replication.[3] A key advantage of this mechanism is the apparent high barrier to the development of resistant viruses.[1]

Click to download full resolution via product page

Caption: Mechanism of action of Favipiravir.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of **Favipiravir** exhibits variability across different animal species and can be influenced by the health status of the animal. Studies in mice, hamsters, and non-human primates (NHPs) have been crucial in understanding its absorption, distribution, metabolism, and excretion, which is essential for dose selection in efficacy studies.

Key Findings:

- Absorption and Distribution: Favipiravir is generally well-absorbed after oral administration.
 However, its pharmacokinetics can be complex and nonlinear.[6] Studies in mice have
 explored both oral and pulmonary delivery, with pulmonary administration resulting in high
 concentrations in the respiratory tract with significantly smaller doses compared to oral
 routes.[7]
- Metabolism: The primary route of metabolism is hydroxylation by aldehyde oxidase (AO)
 and, to a lesser extent, xanthine oxidase, forming an inactive metabolite known as M1.[3]
- Impact of Viral Infection: A study in an arenavirus-infected hamster model revealed significant alterations in Favipiravir's PK profile during acute infection. Infected hamsters showed reduced plasma concentrations, a longer time to reach maximum concentration (Tmax), and a lower area under the curve (AUC) compared to uninfected animals.[8] This suggests that the disease state can impact drug metabolism and disposition, a critical consideration for therapeutic strategies.[8]

 Non-Human Primates: In cynomolgus macaques, Favipiravir's pharmacokinetics were found to be complex, with concentration-dependent inhibition of aldehyde oxidase.[6] This led to the observation that drug clearance increased over time, necessitating dose adjustments during prolonged treatment.[6]

Table 1: Summary of Pharmacokinetic Parameters of

Favipiravir in Animal Models

Animal Model	Route	Dose	Cmax (µg/mL)	Tmax (min)	AUC (μg·min/ mL)	Half-life (min)	Referen ce
Hamster (Sham- infected)	Oral	300 mg/kg	81.5	28.5	7740.8	69.9	[8]
Hamster (PICV- infected)	Oral	300 mg/kg	40.9	46.2	4339.8	83.4	[8]
Mouse	Oral	3 mg	-	-	354.71 (μg·mL ^{-1.} h)	-	[7]
Mouse	Inhalatio n	~120 µg (with oral loading)	-	-	86.72 (μg·mL ^{-1.} h) in BALF	-	[7]
Cynomol gus Macaque (Chinese	IV	100 mg/kg BID	~60-80 (trough)	-	-	-	[6][9]
Cynomol gus Macaque (Mauritia n)	IV	120 mg/kg BID	~60-80 (trough)	-	-	-	[6][9]

Note: Data is compiled from different studies and experimental conditions may vary. AUC units converted for consistency where possible. BALF: Bronchio-alveolar lavage fluid.

Pharmacodynamics and Efficacy in Animal Models

Favipiravir has demonstrated potent antiviral activity in various animal models against a wide array of RNA viruses. Efficacy is often dose-dependent and contingent on the timing of treatment initiation relative to infection.

Influenza Virus

In a lethal influenza infection model in mice, **Favipiravir** was shown to be highly effective, curing all treated animals, whereas oseltamivir failed to achieve the same outcome.[1] This highlights its potency against influenza strains.

Ebola Virus (EBOV)

- Mice: In IFNAR(-/-) mice, initiating Favipiravir treatment six days post-infection with Zaire Ebolavirus resulted in 100% survival, rapid virus clearance, and reduced disease severity.
 [10]
- Guinea Pigs: Treatment of Sudan virus (SUDV)-infected guinea pigs with 300 mg/kg/day initiated between 1 and 5 days post-challenge resulted in 83-100% survival.[11]
- Non-Human Primates (NHPs): In cynomolgus macaques challenged with EBOV, Favipiravir treatment inhibited viral replication in a dose-dependent manner.[12] Survival rates of 40% and 60% were observed in animals receiving 150 mg/kg and 180 mg/kg, respectively, compared to 0% in untreated animals.[12] Early control of viral load was shown to be crucial in preventing the cytokine storm associated with severe Ebola virus disease.[13]

SARS-CoV-2

• Syrian Hamsters: The Syrian hamster model has been used extensively to evaluate Favipiravir's efficacy against SARS-CoV-2.[5][14] When treatment was initiated preemptively (on the day of infection), Favipiravir showed a strong dose-dependent effect, leading to a significant reduction of infectious virus titers in the lungs and alleviation of clinical disease.[14][15] The antiviral effect was correlated with an increased number of mutations in the viral genome, suggesting it may induce lethal mutagenesis.[5][15] However,

some studies have noted that the effect may be modest, particularly when treatment is delayed.[16]

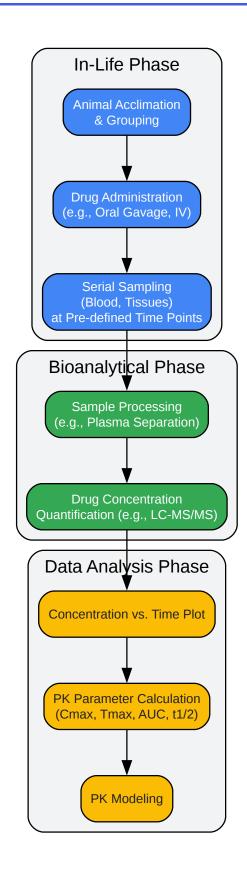
Other Viruses

Favipiravir has also shown efficacy in animal models for a range of other viruses, including:

- Crimean-Congo Hemorrhagic Fever (CCHF): Demonstrated high potency in a mouse model, superior to ribavirin.[17]
- Rabies Virus (RABV): Showed efficacy in a mouse model, suggesting potential for postexposure prophylaxis.[17]
- Yellow Fever Virus: Resulted in significant improvement in disease parameters in infected hamsters.[17]
- Ebinur Lake Virus (EBIV): In a lethal mouse model, **Favipiravir** treatment significantly reduced viral titers and extended survival time.[18]

Table 2: Summary of Pharmacodynamic Efficacy of Favipiravir in Animal Models

Virus	Animal Model	Treatment Regimen (Dose, Route, Timing)	Key Efficacy Outcome	Reference
Influenza A	Mouse	Not specified	Cured all mice in a lethal infection model	[1]
Ebola (Zaire)	IFNAR(-/-) Mouse	300 mg/day, IP, from day 6 post- infection	100% survival	[10][19]
Ebola (Zaire)	Cynomolgus Macaque	180 mg/kg, IV BID, from day -2	60% survival, reduced viral load	[12]
SARS-CoV-2	Syrian Hamster	75 mg/day, IP TID, from day 0	Significant reduction in lung infectious titers	[5]
SARS-CoV-2	Syrian Hamster	37.5 mg/day, IP TID, from day 0	Alleviation of clinical disease (weight loss)	[14]
CCHF	Mouse	Not specified	Superior efficacy to ribavirin	[17]
Rabies	Mouse	Not specified	Efficacious in post-exposure prophylaxis model	[17]
Ebinur Lake Virus	BALB/c Mouse	IP, every 12h, from day -2 to day 5	Extended median survival (5 to 7 days), ~10-fold reduction in virus copies	[18]


Experimental Protocols and Methodologies

The design of preclinical animal studies is critical for obtaining reliable PK/PD data. Below are generalized workflows and methodologies synthesized from the cited literature.

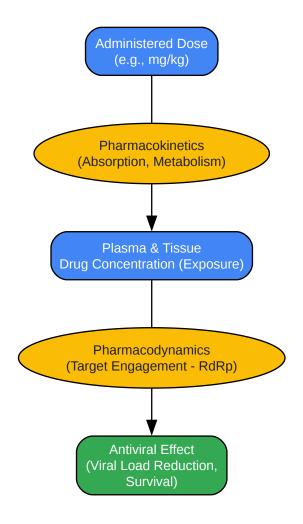
Typical Pharmacokinetic Study Workflow

A typical PK study involves administering the drug to a cohort of animals and collecting serial blood samples to measure drug concentration over time.

Click to download full resolution via product page

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Methodology for a Hamster SARS-CoV-2 Efficacy Study


Based on protocols described for evaluating Favipiravir in Syrian hamsters:

- Animal Model: Syrian hamsters are used due to their susceptibility to SARS-CoV-2 and development of lung pathology similar to human COVID-19.[5]
- Virus Challenge: Animals are infected intranasally with a defined dose of SARS-CoV-2 (e.g., 10⁴ or 10⁵ TCID₅₀).[5][14]
- Drug Administration: **Favipiravir** is administered, often intraperitoneally (IP), at various doses (e.g., 18.75, 37.5, 75 mg/day) typically in divided doses (e.g., three times a day, TID). Treatment can be initiated pre-infection (preventive), at the time of infection (preemptive), or post-infection (curative).[5][14]
- Monitoring & Endpoints:
 - Clinical: Body weight and clinical signs of disease are monitored daily.[14]
 - Virological: At a defined endpoint (e.g., 3 or 4 days post-infection), animals are euthanized.
 Lungs are harvested to quantify viral load (by qRT-PCR) and infectious virus titers (by TCID₅₀ assay).[5]
 - Pharmacokinetics: Plasma samples may be collected to determine drug exposure.[15]
- Data Analysis: Statistical comparison of viral loads and clinical scores between treated and untreated (vehicle control) groups is performed to determine efficacy.

Dose-Response Relationship

The relationship between drug exposure and antiviral effect is a cornerstone of PK/PD analysis. In animal models, **Favipiravir** consistently demonstrates a dose-dependent antiviral effect. Higher doses lead to greater reductions in viral replication and improved clinical outcomes. This relationship is crucial for extrapolating effective dosing regimens for human clinical trials.

Click to download full resolution via product page

Caption: Relationship between dose, exposure, and antiviral effect.

Conclusion

Preclinical animal models have been instrumental in characterizing the pharmacokinetic and pharmacodynamic properties of **Favipiravir**. These studies have established its broadspectrum efficacy, elucidated its mechanism of action, and revealed important complexities in its pharmacokinetic profile, such as the impact of the disease state on drug exposure. The quantitative data gathered from mouse, hamster, and non-human primate models have provided a rational basis for designing clinical trials and optimizing dosing strategies for various viral diseases. Continued research in relevant animal models remains essential for exploring the full therapeutic potential of **Favipiravir** against emerging and re-emerging RNA viruses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Favipiravir: Pharmacokinetics and Concerns About Clinical Trials for 2019-nCoV Infection
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir Pharmacokinetics in Nonhuman Primates and Insights for Future Efficacy Studies of Hemorrhagic Fever Viruses PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Preclinical Pharmacokinetics and Disposition of Favipiravir Following Pulmonary and Oral Administration as Potential Adjunct Therapy Against Airborne RNA Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alterations in favipiravir (T-705) pharmacokinetics and biodistribution in a hamster model of viral hemorrhagic fever - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Successful treatment of advanced Ebola virus infection with T-705 (favipiravir) in a small animal model PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Early control of viral load by favipiravir promotes survival to Ebola virus challenge and prevents cytokine storm in non-human primates PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Modeling Favipiravir Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of Favipiravir in animal models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662787#pharmacokinetics-and-pharmacodynamics-of-favipiravir-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com